2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid
Description
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a quinoline-based heterocyclic compound featuring a pyrazole moiety linked to the quinoline core via a methylene bridge. The quinoline-4-carboxylic acid scaffold is synthesized through methods such as the Pfitzinger reaction, which involves condensation of ketones with isatins in alkaline conditions . The pyrazole substituent, specifically 3,5-dimethylpyrazole, is introduced via nucleophilic substitution or coupling reactions, as seen in analogs like 2-[(4-Chloro-3,5-dimethyl-pyrazol-1-yl)methyl]-quinoline-4-carboxylic acid (CAS: 956440-76-9) . Structural characterization of such compounds relies on spectroscopic techniques (IR, $ ^1H $/$ ^{13}C $ NMR) and chromatographic purity assessments (HPLC) .
Properties
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-7-11(2)19(18-10)9-12-8-14(16(20)21)13-5-3-4-6-15(13)17-12/h3-8H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFSWSNDSXVJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161023 | |
| Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957035-26-6 | |
| Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957035-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pfitzinger Reaction-Based Approach
The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. This method involves the condensation of isatin derivatives with enaminones or ketones under basic conditions. For instance, Zhou et al. demonstrated that treating isatin with enaminones in the presence of trimethylsilyl chloride (TMSCl) in alcohols or water directly yields quinoline-4-carboxylic esters or acids.
Mechanistic Insights :
- Condensation : Isatin reacts with an enaminone (e.g., $$ \text{R}2\text{C(O)CH=CHNMe}2 $$) to form a Schiff base intermediate.
- Cyclization : Intramolecular cyclization generates the quinoline skeleton.
- Esterification/Hydrolysis : Depending on the solvent (alcohols vs. water), the reaction produces esters ($$ \text{R}3 = \text{alkyl} $$) or carboxylic acids ($$ \text{R}3 = \text{H} $$).
Example Protocol :
Isatin-Acetone Condensation Route
A patent by CN102924374B outlines an alternative route using isatin and acetone under highly basic conditions (e.g., NaOH) to form 2-methylquinoline-4-carboxylic acid.
Key Steps :
- Open-Ring Condensation : Isatin reacts with acetone in aqueous NaOH to form 2-methylquinoline-4-carboxylic acid via a Conrad-Limpach-like mechanism.
- Functionalization : The methyl group at position 2 is subsequently modified to introduce the pyrazolylmethyl substituent (discussed in Section 2).
Optimization Notes :
- Base Selection : Sodium hydroxide (1.36 mol per 0.17 mol isatin) ensures complete deprotonation and accelerates condensation.
- Reflux Duration : Extending reflux time to 10–15 hours improves yield (up to 99%).
Decarboxylation and Final Product Isolation
Ester Hydrolysis
If the quinoline-4-carboxylic ester is used in earlier steps, hydrolysis under acidic or basic conditions converts it to the free acid.
Example :
Purification and Characterization
- Recrystallization : Use ethanol/water (1:3) to isolate the pure product.
- Analytical Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Pfitzinger + Alkylation | Scalable, mild conditions | Requires bromomethyl intermediate | 70–85% |
| Isatin-Acetone Route | High-yield core synthesis | Multiple steps increase cost | 60–75% |
| Direct Aldol Approach | Fewer steps | Low efficiency, limited substrate compatibility | <30% |
Industrial-Scale Considerations
- Cost Efficiency : The Pfitzinger reaction uses inexpensive isatin and enaminones, making it preferable for large-scale production.
- Waste Management : Alkylation in DMF requires solvent recovery systems to meet environmental regulations.
- Process Safety : Bromination steps necessitate strict temperature control to avoid exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid is a quinoline derivative with a variety of applications, particularly in medicinal chemistry. It is also known by other names such as 2-[(3,5-dimethylpyrazol-1-yl)methyl]quinoline-4-carboxylic acid and 2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-quinolinecarboxylic acid .
Key Information
Applications in Scientific Research
This compound and its derivatives have shown potential in various applications:
- Antimalarial Activity: Quinoline-4-carboxamides, a class of compounds to which this molecule belongs, have demonstrated antiplasmodial activity. These compounds were identified through phenotypic screening against Plasmodium falciparum and optimized to achieve low nanomolar in vitro potency. Some compounds in this series have shown excellent oral efficacy in malaria mouse models .
- Antimicrobial Studies: Certain derivatives of quinoline have exhibited antimicrobial activity against various microorganisms. The presence of electron-withdrawing groups on the pyrazole derivative can enhance antibacterial activity .
- Antitubercular Agents: Quinoline derivatives are being explored for their potential as antitubercular agents. Combining 4-carboxyquinoline with triazole motifs has yielded compounds with inhibitory effects on Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metalloproteases, thereby blocking their catalytic activity. This interaction can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to derivatives with modifications in the pyrazole ring or quinoline substituents (Table 1). Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Impact on Physicochemical Properties : The introduction of electron-withdrawing groups (e.g., Cl in the 4-position of pyrazole) increases molecular weight and polarity compared to the dimethyl-substituted analog .
- Synthetic Routes: While the Pfitzinger reaction is common for quinoline-4-carboxylic acids , pyrazole-linked analogs often require post-synthetic modifications, such as coupling reactions between pre-formed pyrazole amines and activated quinoline carboxylates (e.g., acid chlorides) .
Spectroscopic Differentiation
- IR Spectroscopy : The target compound exhibits characteristic C=O stretches (~1700 cm$^{-1}$) for the carboxylic acid and C-H stretches for methyl groups (~2850–2960 cm$^{-1}$). Chlorinated analogs (e.g., CAS 956440-76-9) show additional C-Cl stretches (~600–800 cm$^{-1}$) .
- NMR Analysis: $ ^1H $ NMR: The methylene bridge (CH$_2$) between pyrazole and quinoline resonates at δ 4.5–5.0 ppm. Dimethylpyrazole protons appear as singlets (δ 2.1–2.3 ppm), whereas chlorine substituents deshield adjacent protons . $ ^{13}C $ NMR: The quinoline C-4 carbonyl carbon appears at δ 165–170 ppm. Pyrazole ring carbons are typically observed at δ 100–150 ppm, with chlorine substitution causing downfield shifts .
Biological Activity
2-(3,5-Dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid (CAS No. 957035-26-6) is a heterocyclic compound that combines quinoline and pyrazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula: C16H15N3O2
- Molecular Weight: 281.31 g/mol
- Solubility: Greater than 42.2 µg/mL at pH 7.4
The compound's structure includes a carboxylic acid functional group and a pyrazole ring, both of which are often associated with significant biological effects.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, the presence of functional groups suggests potential for various therapeutic activities, including:
- Anticancer Activity: Compounds with similar structures have shown promise in inhibiting tumor cell proliferation.
- Antiviral Activity: Pyrazole derivatives have been explored for their efficacy against viruses such as HIV.
While specific mechanisms for this compound remain largely unexplored, insights can be drawn from related compounds:
- Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Modulation of Apoptosis: Some quinoline derivatives induce apoptosis in cancer cells through various pathways.
Anticancer Studies
Research on related compounds indicates that quinoline derivatives exhibit significant anticancer properties. For instance:
- A study on pyrazolo[3,4-b]quinolines demonstrated their ability to inhibit cell proliferation in various cancer cell lines (HeLa, HCT116) with IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 .
Antiviral Studies
In a comparative study involving similar pyrazole-based compounds, some derivatives showed promising antiviral activity against HIV, suggesting that structural modifications could enhance efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Pyrazolo[3,4-b]quinoline | Structure | 0.36 | CDK2 Inhibitor |
| 1H-Pyrazolo[3,4-b]pyridine | Structure | 1.8 | Anticancer |
| This compound | TBD | TBD | TBD |
Note: The structures are illustrative; actual structures should be referenced from chemical databases.
Future Directions for Research
Given the structural characteristics and preliminary insights into biological activity, further research is warranted to explore:
- In Vitro and In Vivo Studies: Comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies: Investigating specific pathways affected by the compound to elucidate its mode of action.
- Structure-Activity Relationship (SAR): Exploring modifications to enhance biological activity and selectivity.
Q & A
Q. What are the established synthetic routes for 2-(3,5-dimethyl-pyrazol-1-ylmethyl)-quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound can be synthesized via modified Doebner reactions , which involve multicomponent condensation of aniline derivatives, aldehydes, and pyruvic acid. For example:
- Classical Doebner reaction : Aniline, benzaldehyde, and pyruvic acid react under acidic conditions to yield 2-arylquinoline-4-carboxylic acids .
- Catalyzed Doebner reaction : Using V₂O₅/Fe₃O₄ nanoparticles in water as a solvent improves sustainability and reduces reaction time while maintaining yields of ~70–85% .
- Coupling reactions : PyBOP-mediated amide coupling with pyrazole derivatives in DMF/NMM at room temperature achieves selective functionalization with ~59% yield .
Q. Key considerations :
- Solvent choice : Aqueous conditions reduce toxicity but may require longer reaction times.
- Catalyst loading : Excess V₂O₅/Fe₃O₄ (>5 mol%) can lead to side reactions.
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the pyrazole-quinoline linkage. For example, pyrazole C-H protons appear as singlets at δ 2.2–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 322.1422 for C₁₈H₁₇N₃O₂) .
- X-ray crystallography : Resolves conformational details (e.g., torsion angles between pyrazole and quinoline moieties) using SHELXL for refinement .
Data interpretation tip : Compare experimental NMR shifts with computed spectra (e.g., PubChem data ) to validate structural assignments.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific toxicity data are limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF) .
- Spill management : Neutralize with dry sand or alcohol-resistant foam; avoid aqueous washes due to potential hydrolysis .
Advanced Research Questions
Q. How does the compound’s reactivity vary under oxidative or reductive conditions?
- Oxidative stability : RuO₂/NaIO₄ in CCl₄/MeCN selectively oxidizes alkenyl side chains to carboxylic acids (e.g., conversion to quinoline-4-carboxamide derivatives with 29–36% yield) .
- Reductive susceptibility : The pyrazole methyl groups resist hydrogenolysis, but the quinoline ring may undergo partial reduction under high-pressure H₂/Pd-C .
Experimental design : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates using reverse-phase HPLC (C18 column, MeCN/H₂O gradient) .
Q. Can this compound form coordination complexes with transition metals, and what applications exist in catalysis or material science?
- Cadmium complexes : Derivatives like 2-(4-fluorophenyl)quinoline-4-carboxylic acid form dimeric Cd(II) complexes with methanol ligands, characterized by X-ray diffraction and FTIR .
- Catalytic potential : The pyrazole N-atoms act as Lewis bases, enabling chelation with Cu(II) or Fe(III) for oxidation catalysis (e.g., mimicking cytochrome P450 activity) .
Methodological note : Use molar conductivity measurements to assess complex stability in DMSO or methanol.
Q. How do substituents on the pyrazole or quinoline rings influence photophysical properties?
- Fluorescence modulation : Introducing electron-withdrawing groups (e.g., -CF₃) on the quinoline ring enhances quantum yield via extended π-conjugation. For example, boronic acid derivatives exhibit λₑₘ = 450–470 nm .
- Solvatochromism : Polar solvents (e.g., DMF) redshift emission maxima due to stabilization of excited states .
Application : Design fluorescent probes for metal ion sensing (e.g., Fe³⁺) by functionalizing the carboxylic acid group .
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Graph-set analysis : Use ORTEP-3 to visualize hydrogen-bonding patterns (e.g., R₂²(8) motifs) and distinguish polymorphs .
- Twinned data refinement : Apply SHELXL ’s TWIN/BASF commands to model overlapping lattices in high-symmetry space groups .
Case study : A 4-(adamantyl)quinoline analog showed twinning in P2₁/c, resolved by merging datasets from multiple crystals .
Q. How can computational methods predict bioactivity or optimize derivatives for pharmacological screening?
- Docking studies : Target tuberculosis enzyme (e.g., InhA) using the quinoline scaffold’s planar structure for hydrophobic pocket binding .
- QSAR models : Correlate pyrazole substituent electronegativity with antimycobacterial IC₅₀ values (e.g., R² > 0.85 for logP vs. activity) .
Validation : Synthesize analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl derivatives) and assay against M. tuberculosis H37Rv .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
